molecular formula C5H5N5O B5917591 6-methoxytetrazolo[1,5-b]pyridazine

6-methoxytetrazolo[1,5-b]pyridazine

Cat. No. B5917591
M. Wt: 151.13 g/mol
InChI Key: OPTSMRLTWMOVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxytetrazolo[1,5-b]pyridazine is a heterocyclic compound that has gained significant attention in scientific research. This compound has shown promising results in various fields, including pharmaceutical, agricultural, and material sciences.

Scientific Research Applications

Chemical Synthesis and Transformations

6-methoxytetrazolo[1,5-b]pyridazine and its derivatives have been extensively studied in chemical synthesis. For instance, transformations involving tetrazolo-azido in fused azolopyridazines have been explored, including the conversion of azidotetrazolo[1,5-b]pyridazine into amino derivatives (Kovačič, Stanovnik, & Tiŝler, 1968). Similarly, organic azides in heterocyclic synthesis have been researched, particularly focusing on the synthesis of diamino pyridazine from azidotetrazolo[1,5-b]pyridazine (Deeb, Sterk, & Kappe, 1991).

Energetic Material Synthesis

Tetrazolo[1,5-b]pyridazine-based compounds are being synthesized for potential use as energetic materials. For example, the study of nitrogen-rich tetrazolo[1,5-b]pyridazine compounds revealed their promise as building blocks for advanced energetic materials, displaying high energy levels and good thermal stability (Huang et al., 2020).

Pharmacological Applications

While avoiding details about drug use and dosage, it's notable that derivatives of tetrazolo[1,5-b]pyridazine have been explored in pharmacological research. For instance, compounds like 6,8-diaryl triazolo and tetrazolo pyridazines have shown anticonvulsant activity in mice (Rubat et al., 1990). Also, certain triazolo pyridazines have been synthesized and evaluated for antihistaminic activity and inhibiting eosinophil infiltration (Gyoten et al., 2003).

Structural and Theoretical Studies

Structural and theoretical studies on triazole pyridazine derivatives have been conducted. Research on compounds like 6-chloro-3-[(4-methylphenoxy)methyl] triazolo pyridazines has involved X-ray diffraction technique, density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to understand their molecular structure and properties (Sallam et al., 2021).

Agrochemical Applications

Pyridazine and its derivatives, including triazolo[4,3-b]pyridazine, have been used in agriculture as insecticides, herbicides, and plant growth regulators. Studies have involved synthesis, structure elucidation, and docking study against fungal pathogens (Sallam et al., 2022).

properties

IUPAC Name

6-methoxytetrazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-11-5-3-2-4-6-8-9-10(4)7-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTSMRLTWMOVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxytetrazolo[1,5-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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